4-Bromo-3-(cyclobutylmethoxy)aniline 4-Bromo-3-(cyclobutylmethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1696251-27-0
VCID: VC2599277
InChI: InChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
SMILES: C1CC(C1)COC2=C(C=CC(=C2)N)Br
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

4-Bromo-3-(cyclobutylmethoxy)aniline

CAS No.: 1696251-27-0

Cat. No.: VC2599277

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-(cyclobutylmethoxy)aniline - 1696251-27-0

Specification

CAS No. 1696251-27-0
Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name 4-bromo-3-(cyclobutylmethoxy)aniline
Standard InChI InChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
Standard InChI Key RYWHGDBNEIKLGI-UHFFFAOYSA-N
SMILES C1CC(C1)COC2=C(C=CC(=C2)N)Br
Canonical SMILES C1CC(C1)COC2=C(C=CC(=C2)N)Br

Introduction

ParameterValue
CAS Number1696251-27-0
Molecular FormulaC₁₁H₁₄BrNO
Molecular Weight256.14 g/mol
IUPAC Name4-bromo-3-(cyclobutylmethoxy)aniline
Standard InChIInChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
Standard InChIKeyRYWHGDBNEIKLGI-UHFFFAOYSA-N
SMILESC1CC(C1)COC2=C(C=CC(=C2)N)Br
Canonical SMILESC1CC(C1)COC2=C(C=CC(=C2)N)Br
PubChem Compound103009261

Structural Features and Physical Properties

The structure of 4-Bromo-3-(cyclobutylmethoxy)aniline presents several interesting features that contribute to its chemical behavior and potential applications:

Structural Characteristics

The molecule contains three key structural components:

  • An aniline core with a primary amine group at position 1

  • A bromine atom at position 4 (para to the amine)

  • A cyclobutylmethoxy group at position 3 (meta to the amine)

This substitution pattern creates an electronically and sterically unique environment that influences its reactivity and binding properties. The cyclobutylmethoxy group introduces conformational flexibility and hydrophobicity, while the bromine atom provides a reactive site for potential functionalization through various coupling reactions.

Synthesis Methods

The synthesis of 4-Bromo-3-(cyclobutylmethoxy)aniline typically involves a multi-step process that requires careful control of reaction conditions to achieve good yields and purity.

General Synthetic Approach

The general approach to synthesizing this compound involves two main steps:

  • Bromination of an aniline derivative: This step introduces the bromine atom at the para position

  • Etherification with cyclobutylmethanol: This step attaches the cyclobutylmethoxy group at the meta position

Alternative synthetic routes might involve:

  • Starting with a suitably substituted phenol and introducing the amine group

  • Using protecting group strategies to control regioselectivity

  • Employing metal-catalyzed coupling reactions for more efficient synthesis

Reaction Conditions

The reaction conditions are crucial for optimizing yield and purity. Key considerations include:

  • Temperature control: Typically performed at low to moderate temperatures to control selectivity

  • Solvent selection: Aprotic polar solvents like DMF or acetonitrile are often preferred

  • Catalyst choice: Various catalysts may be employed to enhance reactivity and selectivity

  • Reaction time: Sufficient time must be allowed for complete conversion while minimizing side reactions

Similar brominated compounds, such as 4-bromo-3-(trifluoromethyl)aniline, have been synthesized using N-bromosuccinimide in N,N-dimethylformamide at room temperature for 3 hours, which might provide a model for synthesizing this compound with appropriate modifications .

Chemical Reactivity

4-Bromo-3-(cyclobutylmethoxy)aniline participates in various chemical reactions typical for aromatic amines and halogenated compounds. These reactions often require catalysts or specific conditions to enhance reactivity.

Reactions Involving the Amine Group

The primary amine group can participate in numerous reactions:

  • Diazotization: Formation of diazonium salts that can undergo further transformations

  • Acylation/Alkylation: Reactions with acyl chlorides or alkyl halides

  • Schiff Base Formation: Condensation with aldehydes and ketones

  • Amide Formation: Reaction with carboxylic acids or their derivatives

Similar brominated anilines have been used as starting materials for the preparation of Schiff bases through condensation with various aldehydes, as demonstrated with 4-bromoaniline and 2,3-dimethoxybenzaldehyde .

Reactions Involving the Bromine Substituent

The bromine atom at the para position provides a reactive site for:

  • Cross-coupling reactions: Suzuki, Stille, or Sonogashira couplings

  • Metal-halogen exchange: Formation of organometallic intermediates

  • Nucleophilic aromatic substitution: Particularly in the presence of strong nucleophiles

  • Reduction: Removal of bromine to form the unsubstituted derivative

Reactions Involving the Cyclobutylmethoxy Group

The cyclobutylmethoxy group can undergo:

  • Cleavage reactions: Under acidic conditions to form the corresponding phenol

  • Oxidation: Of the cyclobutyl ring to introduce additional functionality

  • Ring-opening reactions: Of the cyclobutyl moiety under specific conditions

Spectroscopic and Analytical Characterization

Spectroscopic methods are essential for confirming the structure and purity of 4-Bromo-3-(cyclobutylmethoxy)aniline. While specific spectral data for this compound is limited in the literature, expected spectroscopic features can be inferred:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR features:

  • Signals for aromatic protons (6-7.5 ppm)

  • Signals for cyclobutyl ring protons (1.5-2.5 ppm)

  • Signal for methylene protons adjacent to oxygen (3.8-4.2 ppm)

  • Broad signal for amine protons (3.5-4.0 ppm)

Expected ¹³C-NMR features:

  • Signals for aromatic carbons (110-150 ppm)

  • Signal for carbon bearing bromine (~110-115 ppm)

  • Signal for carbon bearing the amino group (~145-150 ppm)

  • Signal for carbon bearing the cyclobutylmethoxy group (~150-155 ppm)

  • Signals for cyclobutyl carbons (15-35 ppm)

  • Signal for methylene carbon adjacent to oxygen (65-75 ppm)

Infrared (IR) Spectroscopy

Expected IR bands:

  • N-H stretching vibrations (3300-3500 cm⁻¹)

  • C-H stretching (aromatic and aliphatic, 2850-3100 cm⁻¹)

  • C=C aromatic stretching (1450-1600 cm⁻¹)

  • C-O-C stretching (1200-1300 cm⁻¹)

  • C-Br stretching (550-650 cm⁻¹)

Mass Spectrometry

Expected mass spectral features:

  • Molecular ion peaks at m/z 256 and 258 (due to bromine isotopes)

  • Fragment ions corresponding to loss of bromine, amine, and cyclobutylmethoxy groups

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